An In-depth Technical Guide to 1-methylazepan-4-one Hydrochloride
An In-depth Technical Guide to 1-methylazepan-4-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-methylazepan-4-one Hydrochloride, also known by its research code CX-6258, is a synthetic small molecule that has garnered significant interest in the scientific community.[1][2] Primarily recognized as a potent, orally efficacious pan-Pim kinase inhibitor, it serves as a valuable tool for cancer research and drug development.[1][3] Additionally, its role as a key intermediate in the synthesis of the antihistamine Azelastine highlights its importance in medicinal chemistry.[4] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, biological activity, and experimental protocols related to 1-methylazepan-4-one Hydrochloride.
Chemical and Physical Properties
1-methylazepan-4-one Hydrochloride is a colorless to light yellow solid.[1][2] It is the hydrochloride salt of 1-methylazepan-4-one, a seven-membered heterocyclic ketone.[1] The hydrochloride form enhances the compound's stability and solubility in aqueous solutions.[1][2]
Table 1: Physicochemical Properties of 1-methylazepan-4-one Hydrochloride
| Property | Value | Source(s) |
| CAS Number | 19869-42-2 | [1][2][5][6][7] |
| Molecular Formula | C₇H₁₄ClNO | [1][5][6] |
| Molecular Weight | 163.65 g/mol | [5][6][8] |
| Melting Point | 115-120 °C | [9] |
| Boiling Point | 196.4 °C at 760 mmHg | [9] |
| Appearance | Colorless to light yellow solid | [1][2] |
| Purity | ≥95% to 98% (commercial sources) | [6] |
| Solubility | Soluble in water | [1][2] |
Synthesis of 1-methylazepan-4-one Hydrochloride
Several synthetic routes to 1-methylazepan-4-one Hydrochloride have been reported, with a notable method involving the ring expansion of 1-methyl-4-piperidone. This approach is advantageous due to the commercial availability of the starting material and provides a good yield.[10] Other documented methods include the Dieckmann condensation of diethyl 3,3'-(methylazanediyl)dipropanoate and synthesis from N-methyl-2-pyrrolidone derivatives.[4]
Experimental Protocol: Synthesis from 1-methyl-4-piperidone
This protocol is adapted from a patented synthesis method.[10]
Step 1: Preparation of 1-methyl-4-(nitromethyl)piperidin-4-ol
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To a solution of 1-methylpiperidine-4-one in ethanol, add nitromethane.
-
Stir the mixture at room temperature for 30 minutes.
-
Add additional ethanol to facilitate stirring.
-
Continue stirring at room temperature for 48 hours.
-
Filter the reaction mixture and wash the separated solid with methyl tert-butyl ether (MTBE).
-
The resulting product is 1-methyl-4-(nitromethyl)piperidin-4-ol.
Step 2: Preparation of 4-(aminomethyl)-1-methylpiperidin-4-ol
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Hydrogenate the 1-methyl-4-(nitromethyl)piperidin-4-ol from the previous step.
-
Filter the reaction mixture through celite and evaporate under reduced pressure to obtain the product.
Step 3: Preparation of 1-methylhexahydroazepin-4-one hydrochloride
-
Dissolve 4-(aminomethyl)-1-methylpiperidin-4-ol in glacial acetic acid and cool to 0 °C.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature at 0 °C.
-
Stir the reaction mixture overnight at 0 °C.
-
Add dichloromethane (DCM) and adjust the pH of the reaction solution to 7-8 with sodium bicarbonate.
-
Separate the DCM layer and wash the aqueous layer with DCM.
-
Combine the organic layers and concentrate.
-
Dissolve the resulting oil in isopropanol and adjust the pH to <6 with a hydrogen chloride isopropanol solution.
-
Cool the solution to induce crystallization and dry the resulting solid under reduced pressure to obtain 1-methylhexahydroazepin-4-one hydrochloride.[10]
Analytical Characterization
Comprehensive characterization is crucial for confirming the identity and purity of synthesized 1-methylazepan-4-one Hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR (400MHz, d-DMSO): δ 11. (s, 1H), 4.47 (s, 2H), 2.41-2.40 (m, 2H), 2.21-2.15 (m, 2H), 2.12 (s, 3H), 1.64-1.53 (m, 4H).[10]
Detailed interpretation of the spectra is essential for structural elucidation. The number of signals, their chemical shifts, splitting patterns, and integration values should be consistent with the proposed structure.
Infrared (IR) Spectroscopy
The IR spectrum should display characteristic absorption bands for the functional groups present in the molecule. A strong carbonyl (C=O) stretch is expected around 1690 cm⁻¹. Amine hydrochloride salt bands and aliphatic C-H stretching bands between 2700-3000 cm⁻¹ would also be anticipated.[11]
Mass Spectrometry (MS)
Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak should correspond to the molecular weight of the free base (127.1 g/mol ).
Biological Activity and Mechanism of Action
Pim Kinase Inhibition
1-methylazepan-4-one Hydrochloride, as CX-6258, is a potent inhibitor of all three Pim kinase isoforms (Pim-1, Pim-2, and Pim-3).[3] Pim kinases are serine/threonine kinases that are overexpressed in various cancers and play a crucial role in cell survival, proliferation, and apoptosis resistance.[3][12]
Table 2: IC₅₀ Values of CX-6258 against Pim Kinases
| Kinase | IC₅₀ (nM) |
| Pim-1 | 5 |
| Pim-2 | 25 |
| Pim-3 | 16 |
Source: Haddach et al., 2012[3]
The mechanism of action involves the competitive binding of CX-6258 to the ATP-binding pocket of the Pim kinases, thereby preventing the phosphorylation of their downstream substrates.[12] Key downstream targets of Pim kinases include the pro-apoptotic protein BAD and the translational repressor 4E-BP1.[4] By inhibiting Pim kinases, CX-6258 can induce apoptosis and inhibit cell proliferation in cancer cells.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Buy 1-methylazepan-4-one Hydrochloride | 19869-42-2 [smolecule.com]
- 3. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-methylazepan-4-one Hydrochloride | C7H14ClNO | CID 10197846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. 1-Methylazepan-4-one Hydrochloride | LGC Standards [lgcstandards.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis method and application of 1-methylhexahydroazepine-4-one hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 11. Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) hydrochloride and 1-(4-methylphenyl)-2-(ethylamino)pentan-1-one (4-MEAP) hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
